beta,beta-Dimethyl-1H-imidazole-2-ethanol

Catalog No.
S13189885
CAS No.
67106-67-6
M.F
C7H12N2O
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
beta,beta-Dimethyl-1H-imidazole-2-ethanol

CAS Number

67106-67-6

Product Name

beta,beta-Dimethyl-1H-imidazole-2-ethanol

IUPAC Name

2-(1H-imidazol-2-yl)-2-methylpropan-1-ol

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c1-7(2,5-10)6-8-3-4-9-6/h3-4,10H,5H2,1-2H3,(H,8,9)

InChI Key

IISXZANEXOGTTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=NC=CN1

Beta,beta-Dimethyl-1H-imidazole-2-ethanol is an organic compound characterized by its imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is C7H12N2O, and it has a molecular weight of approximately 140.187 g/mol. The compound features a hydroxyl group (-OH) attached to the ethyl side chain, which contributes to its solubility and reactivity in various chemical environments .

The structure of beta,beta-Dimethyl-1H-imidazole-2-ethanol can be represented as follows:

text
N / \ C C || | C C \ / C | OH

This compound is notable for its potential applications in medicinal chemistry and as a building block in the synthesis of more complex molecules.

Due to the presence of functional groups. Some key reactions include:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
  • Dehydration: Under acidic conditions, the alcohol may lose water to form an alkene.
  • Substitution Reactions: The imidazole nitrogen atoms can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents on the imidazole ring .

Beta,beta-Dimethyl-1H-imidazole-2-ethanol exhibits biological activities that may be beneficial in pharmaceutical applications. Research indicates that compounds containing imidazole rings are often associated with antimicrobial and antifungal properties. The specific interactions of beta,beta-Dimethyl-1H-imidazole-2-ethanol with biological targets are still under investigation, but it is believed to act through modulation of enzyme activities and receptor interactions .

Several synthesis methods have been developed for beta,beta-Dimethyl-1H-imidazole-2-ethanol, including:

  • One-Pot Synthesis: This method involves combining starting materials in a single reaction vessel under controlled conditions, often leading to high yields.
  • Microwave-Assisted Synthesis: Utilizing microwave radiation can significantly reduce reaction times and improve yields by enhancing the energy input during synthesis.
  • Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .

Beta,beta-Dimethyl-1H-imidazole-2-ethanol has potential applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of drugs due to its biological activity.
  • Analytical Chemistry: The compound can be utilized as a standard or analyte in chromatographic studies for drug analysis.
  • Material Science: Its unique properties may allow for use in developing new materials or catalysts .

Studies on beta,beta-Dimethyl-1H-imidazole-2-ethanol's interactions with biological systems are ongoing. Preliminary findings suggest that it can interact with enzymes and receptors, influencing their activity. These interactions could be crucial for understanding its potential therapeutic effects and toxicity profiles .

Beta,beta-Dimethyl-1H-imidazole-2-ethanol shares structural similarities with several other compounds within the imidazole family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Beta,2-Dimethyl-5-nitro-1H-imidazoleC7H11N3O3Contains a nitro group, enhancing reactivity
1-MethylimidazoleC4H6N2Simpler structure; used in organic synthesis
2-MethylimidazoleC4H6N2Exhibits similar biological activities

Beta,beta-Dimethyl-1H-imidazole-2-ethanol is unique due to its specific substitution pattern on the imidazole ring and its hydroxyl functional group, which may confer distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

140.094963011 g/mol

Monoisotopic Mass

140.094963011 g/mol

Heavy Atom Count

10

UNII

BZ53RU8XKS

Dates

Last modified: 08-10-2024

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